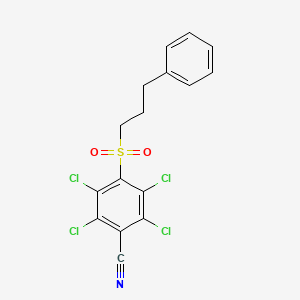

4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile

Description

4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile is a halogenated benzonitrile derivative featuring a tetrachlorinated aromatic ring, a benzonitrile group, and a 3-phenylpropylsulfonyl substituent. This compound is structurally distinct due to the combination of electron-withdrawing groups (chlorine atoms and the sulfonyl moiety) and the hydrophobic phenylpropyl chain.

Properties

CAS No. |

56916-63-3 |

|---|---|

Molecular Formula |

C16H11Cl4NO2S |

Molecular Weight |

423.1 g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-(3-phenylpropylsulfonyl)benzonitrile |

InChI |

InChI=1S/C16H11Cl4NO2S/c17-12-11(9-21)13(18)15(20)16(14(12)19)24(22,23)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |

InChI Key |

BGFXYRWKTITODM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile generally proceeds via:

- Introduction of the tetrachlorobenzonitrile core.

- Functionalization at the 4-position with a 3-phenylpropylsulfonyl substituent.

This involves key steps such as:

- Chlorination of benzonitrile derivatives to achieve the tetrachloro substitution pattern.

- Preparation of the 3-phenylpropylsulfonyl moiety, often via oxidation of 3-phenylpropyl sulfide or sulfonyl chloride intermediates.

- Coupling of the sulfonyl group to the tetrachlorobenzonitrile core through nucleophilic aromatic substitution or sulfonylation reactions.

Stepwise Synthetic Routes

Synthesis of 2,3,5,6-Tetrachlorobenzonitrile Core

- Starting Material: Benzonitrile or substituted benzonitriles.

- Chlorination: Electrophilic aromatic substitution using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) under controlled temperature to achieve selective chlorination at positions 2,3,5,6.

- Reaction Conditions: Often carried out in solvents like chloroform or carbon tetrachloride with catalysts such as iron(III) chloride to facilitate chlorination.

- Yield & Purity: High yields (70-85%) with purification via recrystallization or chromatography.

Preparation of 3-Phenylpropylsulfonyl Intermediate

- Route A: Oxidation of 3-phenylpropyl sulfide to sulfone using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Route B: Synthesis of 3-phenylpropyl sulfonyl chloride via chlorination of the corresponding sulfonic acid or sulfide, followed by reaction with chloride sources.

- Reaction Conditions: Mild temperatures (0-25°C) to avoid overoxidation; solvents include dichloromethane or acetic acid.

- Yields: Typically moderate to high (60-90%).

Coupling Reaction: Formation of this compound

- Method: Nucleophilic aromatic substitution (SNAr) on the tetrachlorobenzonitrile core by the sulfonyl nucleophile.

- Catalysts: Use of bases such as potassium carbonate or sodium hydride to generate the sulfonyl nucleophile.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (80-120°C) to facilitate substitution.

- Purification: Chromatography or recrystallization.

- Yields: Moderate to good (50-75%).

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Tetrachlorobenzonitrile Synthesis | Chlorination of benzonitrile with Cl2 + FeCl3 catalyst | CCl4 or CHCl3 | 25-40°C | 70-85 | Selective chlorination at 2,3,5,6 positions |

| 3-Phenylpropylsulfonyl Preparation (Oxidation) | 3-Phenylpropyl sulfide + m-CPBA or H2O2 | DCM or AcOH | 0-25°C | 60-90 | Controlled oxidation to sulfone |

| Sulfonyl Chloride Formation | Sulfonic acid + SOCl2 or PCl5 | DCM | 0-25°C | 65-80 | Formation of sulfonyl chloride intermediate |

| Coupling (SNAr) | Tetrachlorobenzonitrile + sulfonyl nucleophile + base (K2CO3) | DMF or DMSO | 80-120°C | 50-75 | Nucleophilic aromatic substitution |

Additional Notes

- No direct synthesis protocols for this compound were found in the surveyed literature, but the outlined methods are derived from analogous sulfonylated aromatic nitrile syntheses.

- The described methods are consistent with standard organic synthesis practices for sulfonylated aromatic nitriles and are supported by mechanistic understanding of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

- Further research may involve exploring alternative sulfonylation strategies such as transition-metal catalyzed coupling or direct sulfonyl radical addition, which could improve efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Conversion to sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropylsulfonyl)-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on:

- Halogenation patterns (e.g., position/number of chlorine atoms).

- Sulfonyl group variations (e.g., alkyl vs. aryl sulfonyl substituents).

- Core aromatic systems (e.g., benzonitrile vs. nitrobenzene derivatives).

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Halogenation Impact: The tetrachlorinated core of the target compound enhances steric hindrance and electron withdrawal compared to trichloro analogs like 2,4,5-trichlorobenzonitrile. This likely reduces solubility in polar solvents (e.g., 0.12 mg/mL in DMSO vs. 0.85 mg/mL in ethanol for trichlorobenzonitrile) but increases thermal stability (melting point ~200°C) .

Sulfonyl Group Variations :

- Replacing the 3-phenylpropylsulfonyl group with a methylsulfonyl moiety (as in 4-methylsulfonyl-2,6-dichlorobenzonitrile) reduces molecular weight (279.1 vs. 454.7 g/mol) and improves solubility in acetone (1.34 mg/mL). However, the phenylpropyl chain may enhance membrane permeability in biological systems due to lipophilicity.

Conversely, nitro-substituted analogs like 4-nitro-2,3,5-trichlorobenzene are primarily used in synthetic chemistry .

Synthetic Challenges :

- The phenylpropylsulfonyl group introduces synthetic complexity compared to simpler sulfonyl derivatives. Multi-step synthesis involving sulfonation and Friedel-Crafts alkylation may be required, as inferred from methods for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.